Antimalarial Potency: Phenoxy Substituent Drives Measurable IC50 Differences Within the 1,2,3-Triazole Class
In the SR1–SR16 series, the compound bearing a naphthyl substituent (SR12) achieved an IC50 of 18.60 µM against Plasmodium falciparum DHFR (PfDHFR), while compounds with unsubstituted phenoxy or modified phenoxy groups (such as SR7 and SR9) demonstrated weaker or negligible antimalarial activity [1]. This class-level inference indicates that the phenoxy ether terminus is a critical pharmacophoric element, and the specific unsubstituted phenoxy configuration of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenoxyacetamide positions it as a scaffold-optimization candidate for exploring antimalarial SAR [1].
| Evidence Dimension | Antimalarial IC50 against PfDHFR |
|---|---|
| Target Compound Data | Not separately reported; structurally positioned between phenoxy series members |
| Comparator Or Baseline | SR12 (naphthyl analog): IC50 = 18.60 µM; SR7 & SR9 (other phenoxy analogs): minimal antimalarial activity |
| Quantified Difference | SR12 is >5-fold more potent than the phenoxy-substituted analogs, confirming the importance of the aryl group identity |
| Conditions | In vitro PfDHFR inhibition assay; molecular docking against PDB ID 3QGT |
Why This Matters
The data underscore that even subtle aryl modifications dramatically shift antimalarial potency, making the precise phenoxy-containing structure of this compound essential for reproducible mechanism-of-action studies and hit-to-lead campaigns targeting PfDHFR.
- [1] Parmar, R.V., Vadodaria, M.S., Kher, S.N., Vishwakarma, N.P. (2024). Synthesis, characterization, biological evaluation and molecular docking study of some novel phenoxy methyl linked 1,2,3-triazole derivatives bridged with amide functionalities via ‘click chemistry’ approach. Journal of Molecular Structure, 1316, 139381. View Source
